3-Chloro-1-phenylhex-2-en-1-one
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Overview
Description
3-Chloro-1-phenylhex-2-en-1-one is an organic compound with the molecular formula C12H13ClO It is a chlorinated derivative of 1-phenylhex-2-en-1-one, featuring a chlorine atom attached to the third carbon of the hexenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-phenylhex-2-en-1-one can be achieved through several methods. One common approach involves the chlorination of 1-phenylhex-2-en-1-one using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often prioritize cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-phenylhex-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form 3-chloro-1-phenylhexan-1-one using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) under basic conditions.
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of amines or thioethers.
Reduction: Formation of 3-chloro-1-phenylhexan-1-one.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
3-Chloro-1-phenylhex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-phenylhex-2-en-1-one involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the enone moiety can undergo Michael addition reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenylhex-2-en-1-one: The non-chlorinated parent compound.
3-Bromo-1-phenylhex-2-en-1-one: A brominated analog with similar reactivity.
3-Iodo-1-phenylhex-2-en-1-one: An iodinated analog with distinct reactivity due to the larger atomic radius of iodine.
Uniqueness
3-Chloro-1-phenylhex-2-en-1-one is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can influence the compound’s electronic distribution, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
CAS No. |
144691-85-0 |
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Molecular Formula |
C12H13ClO |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
3-chloro-1-phenylhex-2-en-1-one |
InChI |
InChI=1S/C12H13ClO/c1-2-6-11(13)9-12(14)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3 |
InChI Key |
UAKXSSDTESSQES-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CC(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
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